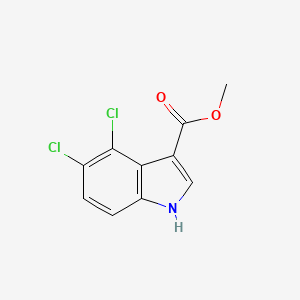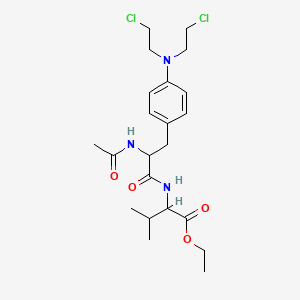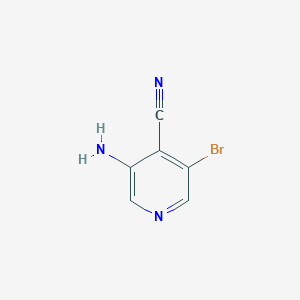
Ethyl 3-(3-Indolyl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-インドリル)-2-メチルプロパン酸エチルは、インドール誘導体のクラスに属する化学化合物です。インドール誘導体は、その生物学的および薬理学的活性のために、さまざまな分野で重要です。この化合物は、多くの天然物や医薬品に見られる共通の構造であるインドール環を特徴としています。
準備方法
合成経路と反応条件
3-(3-インドリル)-2-メチルプロパン酸エチルの合成は、通常、インドールと2-ブロモ-2-メチルプロパン酸エチルを塩基性条件下で反応させることから行われます。反応は通常、炭酸カリウムなどの塩基をジメチルホルムアミド(DMF)などの溶媒中で存在させた状態で実施されます。反応は、インドールの窒素がブロモアミドの求電子性炭素を攻撃する求核置換反応を経て進行し、目的の生成物が生成されます。
工業生産方法
3-(3-インドリル)-2-メチルプロパン酸エチルの工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。プロセスは、収率と純度が最適化され、通常、連続フロー反応器と自動化されたシステムが使用されて、安定した生産が保証されます。触媒の使用やクロマトグラフィーなどの高度な精製技術も、生産プロセスの効率を高めるために採用される場合があります。
化学反応の分析
反応の種類
3-(3-インドリル)-2-メチルプロパン酸エチルは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するインドール-3-カルボン酸を生成するように酸化することができます。
還元: 還元反応では、エステル基をアルコールに変換できます。
置換: インドール環は、ハロゲン化またはニトロ化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、通常、臭素(Br₂)や硝酸(HNO₃)などの試薬が使用されます。
生成される主要な生成物
酸化: インドール-3-カルボン酸。
還元: インドール-3-エタノール誘導体。
置換: ハロゲン化またはニトロ化されたインドール誘導体。
科学研究における用途
3-(3-インドリル)-2-メチルプロパン酸エチルは、科学研究において幅広い用途があります。
化学: より複雑なインドール誘導体の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性を研究されています。
医学: 潜在的な治療効果と薬物開発における前駆体として調査されています。
工業: 染料、顔料、その他の工業用化学品の生産に使用されています。
科学的研究の応用
Ethyl 3-(3-Indolyl)-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-(3-インドリル)-2-メチルプロパン酸エチルの作用機序には、さまざまな分子標的との相互作用が含まれます。インドール環は、生物学的システムの酵素や受容体と相互作用することができ、さまざまな薬理学的効果をもたらします。たとえば、特定の酵素を阻害したり、受容体の活性を調節したりすることで、抗炎症作用や抗癌作用などの治療効果が得られます。
類似化合物の比較
3-(3-インドリル)-2-メチルプロパン酸エチルは、次のような他のインドール誘導体と比較することができます。
インドール-3-酢酸: 成長と発達に関与する植物ホルモン。
インドール-3-カルビノール: アブラナ科野菜に含まれており、抗癌性を研究されています。
3-メチルインドール: トリプトファンの代謝における役割と動物の廃棄物中の存在で知られています。
3-(3-インドリル)-2-メチルプロパン酸エチルは、その特有のエステル官能基により、他のインドール誘導体とは異なる化学反応性と生物学的活性を示します。
類似化合物との比較
Ethyl 3-(3-Indolyl)-2-methylpropanoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3-Methylindole: Known for its role in the metabolism of tryptophan and its presence in animal waste.
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
ethyl 3-(1H-indol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C14H17NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3 |
InChIキー |
VNYVSHODDXWJGI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)



![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)



